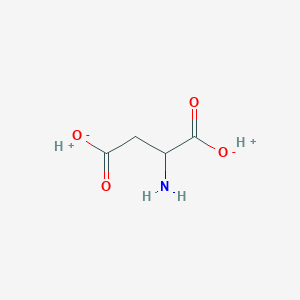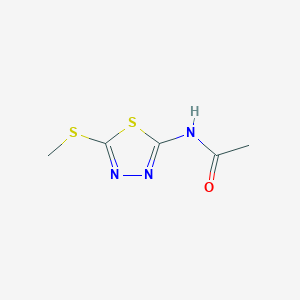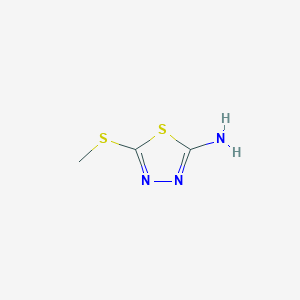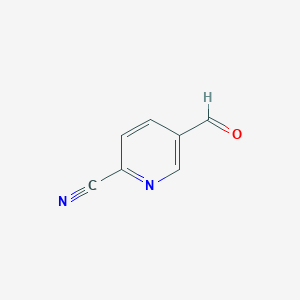
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, specifically modified to include an acetamido group and an acetyl group
Mechanism of Action
Target of Action
The primary targets of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes play a crucial role in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
Mode of Action
This compound interacts with its targets, hOGA and hHexB, resulting in potent nanomolar competitive inhibition of both enzymes .
Biochemical Pathways
The compound affects the biochemical pathways involving hOGA and hHexB enzymes. It competes for the same metabolic pathways as D-[3H]glucosamine, reducing its incorporation into isolated glycosaminoglycans (GAGs) .
Pharmacokinetics
Its bioavailability is likely influenced by its competitive inhibition of hoga and hhexb enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in D-[3H]glucosamine incorporation into isolated GAGs . This suggests that the compound may have potential applications in the treatment of diseases related to these biochemical pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not fully understood. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors . It easily reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known to be involved in the substrate-assisted catalytic mechanism, in which the 2-acetamido group of the substrate forms an oxazoline intermediate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Metabolic Pathways
The metabolic pathways of this compound are not well-documented. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process begins with the protection of hydroxyl groups, followed by selective acetylation at the 3-O position. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using similar acetylation techniques. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: In studies of glycoproteins and glycolipids, where it serves as a model compound.
Industry: Used in the production of specialized chemicals and as a reagent in various biochemical assays.
Comparison with Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Lacks the acetyl group at the 3-O position.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Contains additional acetyl groups at different positions.
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose: Includes an additional fucose moiety
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies of glycan structure and function, as well as in the synthesis of complex carbohydrates .
Properties
IUPAC Name |
[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNXDFAPWSUSI-WWGUJXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)





![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
